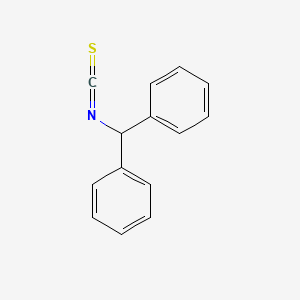

Benzhydryl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[isothiocyanato(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOSFTZMBFYTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334446 | |

| Record name | Benzhydryl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-21-8 | |

| Record name | Benzhydryl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydryl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzhydryl Isothiocyanate from Benzhydrylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing benzhydryl isothiocyanate from its primary amine precursor, benzhydrylamine. Isothiocyanates are a critical class of compounds in medicinal chemistry and drug development, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, with its bulky diphenylmethyl group, is a valuable building block for creating complex organic molecules and potential therapeutic agents.

The primary and most widely adopted synthetic route from a primary amine involves a two-step, often one-pot, process: the formation of a dithiocarbamate salt intermediate followed by a desulfurization reaction.[1][3][4] This approach offers significant advantages over older methods that utilize highly toxic reagents like thiophosgene, providing safer and more environmentally benign pathways.[3][5]

General Synthetic Workflow

The conversion of benzhydrylamine to this compound is typically achieved by first reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Caption: General two-step workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Various desulfurizing agents can be employed for the conversion of the dithiocarbamate intermediate to the isothiocyanate. The choice of reagent can influence reaction conditions, yield, and substrate scope. The following table summarizes key methodologies applicable to the synthesis of isothiocyanates from primary amines.

| Desulfurizing Agent | Typical Base / Catalyst | Solvent(s) | Key Conditions & Notes | General Yield Range |

| Cyanuric Chloride (TCT) | K₂CO₃, NaOH | Water / CH₂Cl₂ | Biphasic system, 0 °C to room temp. Efficient for a broad range of amines, including electron-deficient ones. Suitable for scale-up.[6][7] | 85-98% |

| Iodine (I₂) | NaHCO₃, TBAI | Water / Ethyl Acetate | Biphasic system. Uses cheap, non-toxic reagents. Environmentally friendly.[5][8] | 80-95% |

| Hydrogen Peroxide (H₂O₂) | (none listed) | Not specified | Considered a green alternative, particularly effective for non-chiral isothiocyanates.[1] | Good to Excellent |

| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | A classic and effective method.[1] | 75-90% |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | CS₂ (reagent & solvent) | Mild conditions, byproducts are easily removed by evaporation.[5][8] | High |

| Cobalt(II) Chloride (CoCl₂) | Triethylamine (Et₃N) | Acetonitrile | Uses a cheap, air-stable metal catalyst under mild conditions.[1][9] | Fair to Good |

| Thiophosgene (CSCl₂) | (none) | Aqueous media | The traditional method. Highly effective but extremely toxic and volatile, posing significant safety hazards.[3][8] | High |

Detailed Experimental Protocols

The following protocols are generalized from established methods for isothiocyanate synthesis and are directly adaptable for the preparation of this compound from benzhydrylamine.

Protocol 1: One-Pot Synthesis using Cyanuric Chloride (TCT) in an Aqueous System

This method is highly efficient, uses readily available reagents, and is suitable for a wide range of primary amines.[6][7]

Materials and Reagents:

-

Benzhydrylamine

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃)

-

Cyanuric Chloride (Trichlorotriazine, TCT)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

6N Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stir bar, combine benzhydrylamine (1.0 eq), potassium carbonate (2.0 eq), and deionized water (approx. 1 mL per mmol of amine).

-

Stir the mixture at room temperature and add carbon disulfide (1.2 eq) dropwise over 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is fully consumed.[6]

-

Desulfurization: Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, dissolve cyanuric chloride (0.5 eq) in dichloromethane (approx. 0.75 mL per mmol of amine).

-

Add the TCT solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C.[6][7]

-

Work-up and Purification: a. Basify the biphasic mixture to a pH > 11 by adding 6N NaOH solution. This step helps to dissolve byproducts.[7] b. Transfer the mixture to a separatory funnel and separate the organic (CH₂Cl₂) layer. c. Extract the aqueous layer two more times with dichloromethane. d. Combine the organic layers and wash with water, followed by brine.[4] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[4] f. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.[4]

Proposed Reaction Mechanism

The synthesis proceeds through a well-understood nucleophilic addition followed by an elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzhydrylamine performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide.

-

Proton Transfer: The base present in the reaction mixture facilitates the deprotonation of the nitrogen, forming the dithiocarbamate salt.

-

Desulfurization/Elimination: The dithiocarbamate intermediate reacts with the desulfurizing agent (e.g., TCT). This promotes the elimination of a sulfur atom (formally as H₂S or a related species) to form the stable isothiocyanate N=C=S functional group.

Caption: Proposed mechanism for isothiocyanate formation from a primary amine.

This guide outlines a modern, safe, and efficient approach for synthesizing this compound. By replacing hazardous reagents like thiophosgene with alternatives such as cyanuric chloride or iodine, researchers can produce these valuable compounds with high yields while minimizing safety and environmental risks. The one-pot aqueous protocol is particularly advantageous for its simplicity, scalability, and broad applicability.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. cbijournal.com [cbijournal.com]

- 9. researchgate.net [researchgate.net]

chemical properties and structure of benzhydryl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydryl isothiocyanate, also known as diphenylmethyl isothiocyanate, is an organic compound featuring a benzhydryl group (two phenyl rings attached to a single carbon) and a reactive isothiocyanate functional group. While structurally related to the extensively studied benzyl isothiocyanate (BITC), this compound possesses unique steric and electronic properties due to the presence of the second phenyl ring. This guide provides a detailed overview of the chemical properties, structure, and known experimental data for this compound, highlighting its distinction from its more common analogue and identifying areas for future research.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NS | [1][2] |

| Linear Formula | (C₆H₅)₂CHNCS | [3] |

| Molecular Weight | 225.31 g/mol | [1][2][3] |

| CAS Number | 3550-21-8 | [1][2][3] |

| Melting Point | 57-61 °C | [3] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [3] |

Structural Information

This compound's structure is characterized by a central carbon atom bonded to two phenyl groups, a hydrogen atom, and the nitrogen atom of the isothiocyanate group (-N=C=S). The presence of the two bulky phenyl groups on the same carbon atom (the benzhydryl moiety) significantly influences the molecule's stereochemistry and reactivity compared to benzyl isothiocyanate, which has only one phenyl group.

The isothiocyanate group is a key functional group, known for its electrophilic nature and its ability to react with nucleophiles.[5] This reactivity is central to the biological activities observed in other isothiocyanate-containing compounds.

Caption: Structural difference between benzhydryl and benzyl isothiocyanate.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key characteristic peaks would include those corresponding to the aromatic C-H stretching, C=C stretching of the phenyl rings, and the strong, characteristic asymmetric stretching of the -N=C=S group.

-

Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum for this compound.[6] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the benzhydryl group.

Synthesis and Reactivity

Synthesis

Reactivity

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols.[5] For instance, benzyl isothiocyanate has been shown to react with amino and sulfhydryl groups in proteins to form thiourea and dithiocarbamate derivatives, respectively.[5] It is expected that this compound would undergo similar reactions, although the increased steric hindrance from the two phenyl groups might affect the reaction kinetics.

Biological Activity and Signaling Pathways

There is a notable lack of published research specifically investigating the biological activity and associated signaling pathways of this compound. The majority of studies on related compounds have focused on benzyl isothiocyanate (BITC).

While the findings for BITC cannot be directly extrapolated to this compound due to structural differences, they provide a valuable starting point for future research into the potential bioactivity of this compound. BITC has been reported to exhibit a wide range of biological activities, including:

-

Anticancer Properties: BITC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9]

-

Modulation of Signaling Pathways: Studies on BITC have identified its interaction with several key cellular signaling pathways, including:

-

Wnt/β-catenin Pathway: BITC has been observed to regulate this pathway, which is crucial in carcinogenesis.[10]

-

PI3K/AKT/FOXO Pathway: Inhibition of this survival pathway has been associated with the tumor-suppressive effects of BITC.[11]

-

MAPK Signaling Pathway: BITC can modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[12][13]

-

mTOR Signaling: BITC has been shown to induce autophagy in cancer cells through the inhibition of mTOR signaling.[14][15]

-

STAT3 Pathway: BITC can induce reactive oxygen species (ROS)-dependent repression of the STAT3 protein.[16][17]

-

It is critical to reiterate that these biological activities and signaling pathway interactions are documented for benzyl isothiocyanate, and similar studies on this compound are currently lacking. The distinct three-dimensional structure of this compound may lead to different biological targets and activities.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the literature. However, general methods for the analysis of related compounds can be adapted.

General Analytical Workflow

A general workflow for the characterization and analysis of this compound would involve synthesis, purification, and subsequent spectroscopic and spectrometric analysis.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established physical and spectroscopic properties. However, there is a significant gap in the scientific literature regarding its biological activities and mechanisms of action. Given the extensive research on the anticancer and other therapeutic properties of the structurally related benzyl isothiocyanate, this compound represents a promising yet underexplored molecule for drug discovery and development.

Future research should focus on:

-

In vitro screening: Assessing the cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound in various cell lines.

-

Mechanism of action studies: Investigating the effects of this compound on key cellular signaling pathways implicated in disease, drawing parallels and distinctions with benzyl isothiocyanate.

-

Pharmacokinetic and in vivo studies: Evaluating the absorption, distribution, metabolism, excretion, and efficacy of this compound in animal models.

A thorough investigation into the biological properties of this compound is warranted to determine its potential as a novel therapeutic agent.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 二苯甲基异硫氰酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3550-21-8 this compound AKSci 8046BA [aksci.com]

- 5. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 16. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Benzhydryl Isothiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydryl isothiocyanate derivatives are a class of organic compounds characterized by a diphenylmethyl (benzhydryl) group attached to an isothiocyanate (-N=C=S) functional group. This family of compounds, and isothiocyanates in general, has garnered significant attention in the scientific community for their diverse biological activities, including potent anticancer and antimicrobial properties. The isothiocyanate moiety is a highly reactive electrophile that can readily interact with nucleophilic cellular components, such as cysteine residues in proteins, leading to the modulation of various signaling pathways.

The most studied member of this class is benzyl isothiocyanate (BITC), a naturally occurring isothiocyanate found in cruciferous vegetables. BITC has demonstrated a wide range of pharmacological effects and serves as a foundational compound for understanding the biological potential of this compound derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through the reaction of a primary amine with a thiocarbonyl transfer reagent. A common and versatile method involves the in-situ formation of a dithiocarbamate salt from the corresponding primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of isothiocyanates from primary amines.

Caption: General workflow for the synthesis of isothiocyanates.

Anticancer Activity

This compound derivatives, particularly BITC, have demonstrated significant anticancer activity against a wide range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key cellular signaling pathways.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various isothiocyanate derivatives, presented as the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.5 | [1] |

| MCF-7 | Breast Cancer | 23.4 | [2] |

| Panc1 | Pancreatic Cancer | ~10 | [3] |

| HGC27 | Gastric Cancer | ~10 | [3] |

| 8505C | Anaplastic Thyroid Carcinoma | 27.56 | [4] |

| CAL-62 | Anaplastic Thyroid Carcinoma | 28.30 | [4] |

Table 2: IC50 Values of Other Isothiocyanate Derivatives

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| Brefeldin A-Isothiocyanate (Cpd 6) | Brefeldin A | HeLa | 1.84 | [5] |

| Brefeldin A-Isothiocyanate (Cpd 9d) | Brefeldin A | HeLa | 0.99 | [5] |

| Brefeldin A-Isothiocyanate (Cpd 9e) | Brefeldin A | HeLa | 0.81 | [5] |

| 1,4-diisothiocyanato butane (Cpd 12) | Diisothiocyanate | LoVo | 1.9 | [6] |

| 3,4-dimethoxybenzyl isothiocyanate (Cpd 6) | Benzyl | LoVo | 3.5 | [6] |

Signaling Pathways Modulated by Benzhydryl Isothiocyanates

Benzhydryl isothiocyanates exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

Wnt/β-catenin Pathway: BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7] It upregulates the expression of APC and GSK-3β, components of the β-catenin destruction complex, leading to decreased levels of β-catenin and its downstream targets.[7]

Caption: Modulation of the Wnt/β-catenin pathway by BITC.

MAPK and PI3K/Akt Pathways: BITC has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways. It can activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 and PI3K/Akt pathways.[8]

Caption: Modulation of MAPK and PI3K/Akt pathways by BITC.

Antimicrobial Activity

In addition to their anticancer properties, benzhydryl isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins and enzymes, disrupting essential cellular functions.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for benzyl isothiocyanate (BITC) against various microorganisms.

Table 3: MIC Values of Benzyl Isothiocyanate (BITC) against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Campylobacter jejuni | Gram-negative Bacteria | 1.25 - 5 | [8] |

| Escherichia coli O157:H7 | Gram-negative Bacteria | < 100 | [8] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 2145 | [1] |

| Staphylococcus aureus | Gram-positive Bacteria | Not specified | [9] |

| Bacillus cereus | Gram-positive Bacteria | Not specified | [9] |

| Candida albicans | Fungus | Not specified | [9] |

| Aspergillus brasiliensis | Fungus | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzhydryl isothiocyanates and key in vitro assays used to evaluate their biological activity.

Synthesis of Benzhydryl Isothiocyanates from Primary Amines

Materials:

-

Benzhydrylamine derivative (1.0 eq)

-

Carbon disulfide (1.2 eq)

-

Triethylamine (2.0 eq)

-

Tosyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the benzhydrylamine derivative in DCM in a round-bottom flask.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Add carbon disulfide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and add tosyl chloride portion-wise.

-

Stir the reaction at room temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Clonogenic Assay for Colony Formation

The clonogenic assay assesses the ability of a single cell to grow into a colony.

Procedure:

-

Harvest and count the cells.

-

Plate a known number of cells into 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative for a specified duration.

-

After treatment, replace the drug-containing medium with fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is influenced by the nature and position of substituents on the phenyl rings. While comprehensive SAR studies on a wide range of this compound derivatives are limited, general principles from other isothiocyanates can be extrapolated.

Caption: Key structural features influencing the activity of benzhydryl isothiocyanates.

-

Isothiocyanate Group: The -N=C=S group is essential for biological activity, acting as an electrophilic center that reacts with cellular nucleophiles.

-

Benzhydryl Moiety: The two phenyl rings contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The steric bulk of this group also plays a role in receptor binding and enzyme inhibition.

-

Substituents on Phenyl Rings: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electrophilicity of the isothiocyanate carbon and the overall lipophilicity of the molecule, thereby affecting its biological activity.

Conclusion and Future Directions

This compound derivatives, with benzyl isothiocyanate as the most prominent example, represent a promising class of compounds with significant anticancer and antimicrobial potential. Their ability to modulate multiple key signaling pathways involved in cancer progression makes them attractive candidates for further drug development. However, the available research is heavily focused on BITC, and there is a clear need for the synthesis and biological evaluation of a broader range of this compound derivatives with diverse substitution patterns. Such studies will be crucial for establishing comprehensive structure-activity relationships and for optimizing the therapeutic potential of this class of compounds. Future research should also focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of targeted delivery systems to enhance the clinical translatability of these promising agents.

References

- 1. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl isothiocyanate | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human gastric cancer AGS cells via suppressing ERK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzhydryl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of benzhydryl isothiocyanate (C₁₄H₁₁NS), a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside detailed experimental protocols.

Introduction

This compound is a sulfur-containing organic compound with a diarylmethyl scaffold. The unique reactivity of the isothiocyanate group makes it a valuable synthon in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound. This guide presents a summary of its key spectroscopic features to aid in its analysis and application.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and spectral data of analogous compounds. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.45 | Multiplet | 10H | Ar-H |

| ~ 6.05 | Singlet | 1H | Ph₂-CH -NCS |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 140.0 | C -Ar (quaternary) |

| ~ 131.0 | C -N=C=S |

| ~ 129.0 | C H-Ar |

| ~ 128.5 | C H-Ar |

| ~ 127.5 | C H-Ar |

| ~ 65.0 | Ph₂-C H-NCS |

Note on the Isothiocyanate Carbon Signal: The carbon of the isothiocyanate (-N=C=S) group often exhibits a broad or weak signal in ¹³C NMR spectra due to its quadrupolar relaxation and the dynamics of the functional group. This can sometimes lead to its "near-silence" in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the asymmetric stretch of the isothiocyanate group.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H Stretch |

| ~ 2100 | Strong, Sharp | Asymmetric -N=C=S Stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~ 750, 700 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Data sourced from the NIST WebBook.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct molecular ion peak and a characteristic base peak resulting from the stable benzhydryl cation.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 225 | Moderate | [M]⁺ (Molecular Ion) |

| 167 | 100% (Base Peak) | [M - NCS]⁺ (Benzhydryl cation, [C₁₃H₁₁]⁺) |

| 165 | High | [C₁₃H₉]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS). Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy

-

Sample Preparation:

-

For liquid samples (if applicable): Place a drop of the neat liquid between two KBr or NaCl plates.

-

For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Conclusion

References

Navigating the Chemical Landscape of Benzhydryl Isothiocyanate: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and development, understanding the fundamental physicochemical properties of active compounds is paramount. Benzhydryl isothiocyanate, a molecule of interest for its potential therapeutic applications, presents unique challenges and opportunities related to its solubility and stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability profiles of this compound in various solvents, drawing upon data from analogous isothiocyanate compounds to illuminate its behavior.

The isothiocyanate functional group (-N=C=S) is highly electrophilic, making compounds like this compound reactive and susceptible to degradation, particularly in the presence of nucleophiles. This reactivity is a double-edged sword, contributing to its biological activity but also posing challenges for formulation and long-term storage. A thorough understanding of its interactions with different solvent systems is therefore critical for harnessing its full potential.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, valuable insights can be gleaned from its close structural analog, benzyl isothiocyanate (BITC). The solubility of these compounds is dictated by the interplay between the bulky, nonpolar benzhydryl or benzyl group and the polar isothiocyanate moiety.

Generally, this compound is expected to exhibit good solubility in a range of common organic solvents. Aprotic solvents are particularly well-suited for dissolving and storing isothiocyanates due to their lack of reactive hydroxyl groups.

Table 1: Qualitative and Quantitative Solubility of Benzyl Isothiocyanate (BITC) in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 29 mg/mL | Not Specified |

| Ethanol | Protic | Soluble | Not Specified |

| Chloroform | Aprotic | Soluble | Not Specified |

| Acetone | Aprotic | Readily Soluble | Not Specified |

| Water | Protic | Insoluble | Not Specified |

Note: This data is for benzyl isothiocyanate and serves as a strong proxy for the expected solubility behavior of this compound.

Stability Characteristics

The stability of this compound is highly dependent on the solvent system, temperature, and pH. The electrophilic carbon atom of the isothiocyanate group is a prime target for nucleophilic attack, leading to degradation.

Protic Solvents: Solvents containing nucleophilic groups, such as the hydroxyl (-OH) group in alcohols and water, are generally not recommended for the long-term storage of isothiocyanates.[1] In the presence of alcohols like methanol or ethanol, this compound will react to form inactive thiocarbamate derivatives.[1] This reaction is often accelerated by heat.[1] In aqueous solutions, hydrolysis can occur, leading to the formation of the corresponding amine (benzhydrylamine).[1] The rate of hydrolysis is dependent on the pH.[1]

Aprotic Solvents: Aprotic solvents, which lack acidic protons, are the preferred choice for dissolving and storing isothiocyanates.[1] Solvents such as acetonitrile, dimethyl sulfoxide (DMSO), chloroform, and acetone are recommended for preparing stock solutions.[1] It is crucial to use anhydrous (dry) grades of these solvents, as even trace amounts of water can lead to hydrolysis over time.[1]

Table 2: Stability of Benzyl Isothiocyanate (BITC) in Different Solvent Systems

| Solvent | Solvent Type | Stability | Degradation Products |

| Acetonitrile | Aprotic | Good | - |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Good (for stock solutions) | - |

| Chloroform | Aprotic | Good | - |

| Acetone | Aprotic | Good | - |

| Methanol | Protic | Poor | N-benzyl-O-methyl thiocarbamate |

| Ethanol | Protic | Poor | N-benzyl-O-ethyl thiocarbamate |

| Water | Protic | Poor | Benzylamine |

Note: This data is for benzyl isothiocyanate and is indicative of the expected stability of this compound.

Degradation Pathways

The primary degradation pathways for this compound in protic solvents involve nucleophilic attack on the isothiocyanate carbon. The following diagram illustrates these key reactions.

Caption: Degradation pathways of this compound in protic solvents.

Experimental Protocols

Accurate determination of solubility and stability is crucial for successful drug development. The following are standard experimental protocols for these assessments.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the solution to pellet the undissolved solid. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for Stability Determination by HPLC

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the test solvent.

-

Incubation: Store aliquots of the solution under controlled conditions (e.g., specific temperature and light exposure).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can help identify degradation products.

The following diagram outlines a typical workflow for determining the stability of this compound.

Caption: Experimental workflow for stability assessment by HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The key takeaway for researchers is the critical importance of solvent selection for both experimental work and potential formulation. Aprotic solvents are strongly recommended for maintaining the integrity of the compound, while protic solvents should be avoided to prevent degradation. The provided experimental protocols offer a starting point for the systematic evaluation of these properties to ensure the reliable and effective use of this compound in research and drug development endeavors.

References

An In-depth Technical Guide on the Electrophilicity of the Isothiocyanate Group in Benzhydryl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electrophilic nature of the isothiocyanate functional group, with a specific focus on benzhydryl isothiocyanate. Isothiocyanates are a class of naturally occurring and synthetic compounds recognized for their significant biological activities, largely stemming from the electrophilicity of the central carbon atom in the -N=C=S moiety. This document details the theoretical framework of isothiocyanate reactivity, presents available quantitative data, outlines detailed experimental protocols for synthesis and analysis, and visualizes key concepts and biological pathways. Due to the limited direct experimental data on this compound, this guide judiciously extrapolates from findings on the closely related and well-studied benzyl isothiocyanate, providing a robust predictive framework for researchers.

Introduction to Isothiocyanate Electrophilicity

The isothiocyanate group (-N=C=S) is a heterocumulene functional group characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. The significant difference in electronegativity between the carbon atom and its neighboring nitrogen and sulfur atoms renders the central carbon atom highly electrophilic. This inherent electrophilicity makes isothiocyanates susceptible to nucleophilic attack, a characteristic that underpins their chemical reactivity and diverse biological activities.

The reactivity of the isothiocyanate group is influenced by the electronic and steric properties of its substituent. In the case of this compound, the diphenylmethyl group's steric bulk and electronic effects are anticipated to modulate the electrophilicity of the isothiocyanate carbon. Understanding these structure-activity relationships is paramount for the design of novel therapeutic agents and for elucidating their mechanisms of action.

Theoretical Framework of Reactivity

The electrophilicity of the isothiocyanate carbon is a key determinant of its reactivity. Nucleophilic attack on this carbon is the primary mechanism through which isothiocyanates interact with biological molecules, most notably with the thiol groups of cysteine residues in proteins and with glutathione (GSH).

The reaction with a thiol group results in the formation of a dithiocarbamate adduct, while reaction with an amine group yields a thiourea derivative. These covalent modifications of cellular proteins and small molecules can lead to the modulation of various signaling pathways, contributing to the observed biological effects of isothiocyanates, including their well-documented anticancer properties.

Quantitative Data on Isothiocyanate Reactivity

Table 1: Reaction Rate Constants of Isothiocyanates with Nucleophiles

| Isothiocyanate | Nucleophile | Second-Order Rate Constant (k) | Conditions |

| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 130 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |

| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 75 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |

| Sulforaphane (SFN) | Glutathione (GSH) | 45 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |

Note: The reactivity of this compound is expected to be lower than that of benzyl isothiocyanate due to the increased steric hindrance from the two phenyl rings.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Observed Value |

| Infrared (IR) Spectroscopy | Asymmetric NCS stretch | ~2100 cm⁻¹ |

The strong absorption band around 2100 cm⁻¹ in the IR spectrum is characteristic of the isothiocyanate group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.

Materials:

-

Benzhydrylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzhydrylamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Kinetic Analysis of Reaction with Nucleophiles by UV-Vis Spectroscopy

The reaction of an isothiocyanate with a nucleophile, such as an amine or thiol, can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the reactants or products over time.

Materials:

-

Benzhydryl is

In Vitro Cytotoxicity of Benzhydryl Isothiocyanate on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydryl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has emerged as a promising agent in cancer research.[1][2] Extensive in vitro studies have demonstrated its potent cytotoxic effects against a wide array of tumor cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of BITC, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxicity of BITC in Various Cancer Cell Lines

The cytotoxic efficacy of BITC has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of BITC in different tumor cell lines.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay |

| AGS | Gastric Adenocarcinoma | ~10 / ~5 | 24 / 48 | MTT |

| Capan-2 | Pancreatic Cancer | 10 | Not Specified | Not Specified |

| 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | CCK-8 |

| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | CCK-8 |

| MCF-7 | Breast Cancer | 21.00 | 24 | MTT |

| MDA-MB-231 | Breast Cancer | 18.65 | 24 | MTT |

| SKOV-3 | Ovarian Carcinoma | 6.1 | Not Specified | Not Specified |

| 41-M | Ovarian Carcinoma | 7.2 | Not Specified | Not Specified |

| CH1 | Ovarian Carcinoma | 2.2 | Not Specified | Not Specified |

| L-1210 | Murine Leukemia | 2.0 | Not Specified | Not Specified |

| PC6/sens | Murine Plasmacytoma | 2.2 | Not Specified | Not Specified |

| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS |

| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (doses used) | 24 and 48 | MTT |

Mechanisms of Action: How BITC Induces Tumor Cell Death

BITC exerts its anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.[3]

Induction of Apoptosis

A primary mechanism of BITC-induced cell death is the initiation of apoptosis, or programmed cell death. This is often triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] In gastric adenocarcinoma cells, BITC was found to regulate the expression of key apoptosis-related proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4]

The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[4] Studies have shown that BITC treatment leads to the activation of caspase-9 (the initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[5] Activated caspase-3 goes on to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][6]

Furthermore, BITC can also induce apoptosis through the activation of death receptors on the cell surface, such as DR4 and DR5, initiating the extrinsic apoptotic pathway.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, BITC can also halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G2/M phase.[7][8] This arrest prevents the cells from dividing and propagating. The mechanism behind this effect involves the modulation of key cell cycle regulatory proteins. For instance, in pancreatic cancer cells, BITC treatment has been shown to down-regulate the expression of Cyclin B1, Cdc2, and Cdc25C, all of which are crucial for the G2/M transition.[7] Conversely, the expression of the cyclin-dependent kinase inhibitor p21 is often upregulated, further contributing to the cell cycle block.[7]

Signaling Pathways Modulated by BITC

The cytotoxic effects of BITC are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

ROS-Mediated Mitochondrial Dysfunction Pathway

A central mechanism of BITC's action is the induction of oxidative stress through the generation of ROS.[4] This excess ROS leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

Caption: BITC-induced ROS-mediated mitochondrial apoptotic pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival, is another target of BITC. In human pancreatic cancer cells, BITC has been shown to activate all three members of the MAPK family: ERK, JNK, and p38.[9] The activation of these kinases contributes to both G2/M cell cycle arrest and the induction of apoptosis.[9]

Caption: Involvement of the MAPK pathway in BITC-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the anticancer effects of BITC in cancer cell lines.[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of BITC (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with BITC at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

-

Protein Extraction: Lyse BITC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. research.monash.edu [research.monash.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzhydryl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydryl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has emerged as a promising candidate in cancer chemoprevention and therapy. Extensive preclinical research has demonstrated its potent antitumor activities across a spectrum of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of BITC, focusing on its key therapeutic targets. This document details the signaling pathways modulated by BITC, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays, aiming to facilitate further research and development of BITC as a potential therapeutic agent.

Introduction

Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables. Among these, this compound (BITC) has garnered significant attention for its robust anticancer properties.[1] In vitro and in vivo studies have consistently shown that BITC can inhibit the proliferation of cancer cells, induce apoptosis, and suppress metastasis.[2][3] This guide delves into the core molecular targets of BITC, providing a technical resource for researchers in oncology and drug discovery.

Key Therapeutic Targets and Signaling Pathways

BITC exerts its anticancer effects by modulating a multitude of cellular signaling pathways, primarily revolving around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A hallmark of BITC's anticancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

BITC triggers the intrinsic apoptotic pathway primarily through the generation of ROS.[3] This leads to mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential.[3] Key molecular events in this pathway include:

-

Regulation of Bcl-2 Family Proteins: BITC upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]

Evidence also suggests that BITC can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR4 and DR5 on the surface of cancer cells.[5] The binding of their respective ligands (e.g., TRAIL) to these receptors initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to further amplify the mitochondrial apoptotic pathway.

dot

Cell Cycle Arrest

BITC has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[6][7] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The key molecular targets involved in BITC-induced G2/M arrest include:

-

Downregulation of G2/M Regulatory Proteins: BITC treatment leads to a decrease in the expression of key proteins that regulate the G2/M transition, such as Cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C).[3]

-

Upregulation of p21: BITC can upregulate the expression of the cyclin-dependent kinase inhibitor p21.[6] p21 can inhibit the activity of Cdk1/Cyclin B1 complexes, further contributing to G2/M arrest.

dot

Modulation of Key Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. BITC has been shown to modulate the activity of all three major MAPK family members: ERK, JNK, and p38. The activation of JNK and p38 is generally associated with the induction of apoptosis in response to cellular stress, and BITC treatment leads to their phosphorylation (activation).[8] While ERK is often associated with cell survival, in some contexts, its sustained activation by BITC can also contribute to apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell survival, proliferation, and angiogenesis. BITC has been demonstrated to be a potent inhibitor of the STAT3 signaling pathway.[9][10] It achieves this by:

-

Inhibiting STAT3 Phosphorylation: BITC reduces the phosphorylation of STAT3 at Tyr705 and Ser727, which is essential for its activation.[7]

-

Downregulating STAT3 Expression: BITC can also decrease the total protein levels of STAT3.[7]

The inhibition of STAT3 by BITC leads to the downregulation of its target genes, which are involved in cell survival and angiogenesis, such as Bcl-2, Mcl-1, and VEGF.

Nuclear Factor-kappa B (NF-κB) is another transcription factor that is frequently overactive in cancer and promotes inflammation, cell survival, and proliferation. BITC has been shown to suppress the NF-κB signaling pathway.[11] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which retains NF-κB in an inactive state in the cytoplasm.[12] By inhibiting NF-κB, BITC can sensitize cancer cells to apoptosis and reduce the expression of inflammatory and pro-survival genes.

dot

Quantitative Data on the Efficacy of BITC

The cytotoxic and antiproliferative effects of BITC have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of BITC in various cancer cell lines and data from in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | MTT |

| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | MTT |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 | 24 | MTT |

| MCF-7 | Breast Cancer | 21.00 | 24 | MTT |

| MCF-10A | Normal Mammary Epithelial | 43.24 | 24 | MTT |

| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24 | Not Specified |

| CLB70 | Canine B-cell Lymphoma | 3.78 | 24 | Not Specified |

| CNK-89 | Canine NK-cell Lymphoma | 13.33 | 24 | Not Specified |

| SCC9 | Oral Squamous Cell Carcinoma | ~5-25 | 24-48 | Not Specified |

| SKM-1 | Acute Myeloid Leukemia | 4.0-5.0 | Not Specified | Not Specified |

Data compiled from multiple sources.[8][11][13][14] IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound (BITC) in Xenograft Models

| Cancer Cell Line | Animal Model | BITC Dose and Administration | Outcome |

| CAL-62 | Nude Mice | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth. |

| GBM 8401 | Nude Mice | 5 or 10 µmol/100 µL/day, oral gavage | Dose-dependent reduction in tumor volume and weight. |

| A375.S2 | Nude Mice | 20 mg/kg, i.p. | Significant decrease in tumor weight. |

| MDA-MB-231 | Athymic Mice | 2.5 and 7.5 µmol/mouse, i.p. | Significant inhibition of tumor growth. |

| SCC9 | SCID Mice | Not Specified | Significant suppression of tumor growth. |

Data compiled from multiple sources.[6][11][13][14][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BITC's anticancer effects.

Cell Culture and BITC Treatment

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, 8505C, CAL-62, SCC9) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

BITC Preparation: A stock solution of BITC is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted to the desired final concentrations in the complete culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of BITC.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of BITC in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to quantify apoptosis induced by BITC.

-

Procedure:

-

Seed cells in a 6-well plate and treat with BITC at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in an Annexin V-FITC/PI apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based assay is used to determine the effect of BITC on cell cycle distribution.

-

Procedure:

-

Treat cells with BITC as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

-

Procedure:

-

Cell Lysis: After treatment with BITC, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular generation of ROS.

-

Procedure:

-

Treat cells with BITC for the desired time.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or a flow cytometer.

-

dot

Conclusion

This compound is a potent anticancer agent that targets multiple critical signaling pathways in cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling cascades like MAPK, STAT3, and NF-κB underscores its therapeutic potential. The generation of reactive oxygen species appears to be a central mechanism initiating many of these downstream effects. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of BITC in the fight against cancer. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sub.chgh.org.tw [sub.chgh.org.tw]

- 15. Benzyl Isothiocyanate Inhibits Epithelial-Mesenchymal Transition in Cultured and Xenografted Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Benzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of benzyl isothiocyanate (BITC), a compound of significant interest for its potential chemopreventive and antimicrobial properties.[1][2] The methods described herein are essential for pharmacokinetic studies, bioavailability assessments, quality control of natural products, and understanding the compound's mechanism of action.

Benzyl isothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables like garden cress and nasturtium.[2] It is formed through the enzymatic hydrolysis of its precursor, glucotropaeolin.[2][3] Due to its reactive nature, accurate quantification requires robust analytical methods.[4] This document outlines three common and effective techniques for the quantification of BITC: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key quantitative parameters for the different methods, providing a basis for comparison.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity Range | 0.5 - 500 µg/mL[5] | 10 - 100 µg/mL, 1 - 10 µg/mL, 0.1 - 1 µg/mL | Typically in the ng/mL to µg/mL range |

| Limit of Detection (LOD) | 0.15 µg/mL[5] | 27.5 ng/mL | Sub ng/mL to low ng/mL range |

| Limit of Quantification (LOQ) | 0.55 µg/mL[5] | 83.4 ng/mL | Low ng/mL range |